PF-3758309 Hydrochloride: A Technical Guide to its Mechanism of Action
PF-3758309 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 hydrochloride is a potent, orally available, and ATP-competitive small-molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4).[1][2][3] Developed through high-throughput screening and structure-based design, this pyrrolopyrazole compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models.[1][4] This technical guide provides an in-depth analysis of the mechanism of action of PF-3758309, detailing its molecular interactions, impact on cellular signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: PAK4 Inhibition
PF-3758309 acts as a reversible, ATP-competitive inhibitor of PAK4.[1][3] Its primary mechanism involves binding to the ATP-binding pocket of the PAK4 kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] The high potency of PF-3758309 against PAK4 is a key characteristic of its action.[1][4]
Kinase Binding and Potency
PF-3758309 exhibits high affinity for PAK4, as demonstrated by various biochemical and biophysical assays.[1][3][4] Isothermal calorimetry has determined the equilibrium dissociation constant (Kd) to be 2.7 nM, with a binding stoichiometry of approximately 0.91.[5] Surface plasmon resonance studies have shown a similar dissociation constant of 4.5 nM.[1]
Kinase Selectivity Profile
While PF-3758309 is most potent against PAK4, it also shows activity against other members of the p21-activated kinase family. It demonstrates similar enzymatic potency against the kinase domains of the other group B PAKs (PAK5 and PAK6) and the group A member PAK1.[1] Its activity is less pronounced against the other two group A PAKs, PAK2 and PAK3.[1] Broader kinase profiling against a panel of 146 human kinases revealed that PF-3758309 can inhibit 20 other kinases with a Ki of less than 200 nM, suggesting potential for off-target effects.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for PF-3758309 hydrochloride from various in vitro and in vivo studies.
Table 1: Biochemical Potency of PF-3758309 Against PAK Isoforms
| Kinase | Assay Type | Value (nM) | Reference |
| PAK4 | Kd | 2.7 | [3][4] |
| PAK4 | Ki | 18.7 ± 6.6 | [1][5] |
| PAK1 | Ki | 13.7 ± 1.8 | [1][7] |
| PAK5 | Ki | 18.1 ± 5.1 | [1] |
| PAK6 | Ki | 17.1 ± 5.3 | [1] |
| PAK2 | IC50 | 190 | [1] |
| PAK3 | IC50 | 99 | [1] |
Table 2: Cellular Activity of PF-3758309
| Cell Line | Assay | Value (nM) | Reference |
| Engineered Cells | GEF-H1 Phosphorylation | IC50 = 1.3 ± 0.5 | [1][5] |
| HCT116 | Anchorage-Independent Growth | IC50 = 0.24 ± 0.09 | [5] |
| A549 | Cellular Proliferation | IC50 = 20 | [1][5] |
| A549 | Anchorage-Independent Growth | IC50 = 27 | [1][5] |
| Panel of 20 Tumor Cell Lines | Anchorage-Independent Growth (Average) | IC50 = 4.7 ± 3.0 | [1][5] |
| SH-SY5Y (Neuroblastoma) | Growth Inhibition | IC50 = 5,461 | [8] |
| IMR-32 (Neuroblastoma) | Growth Inhibition | IC50 = 2,214 | [8] |
| KELLY (Neuroblastoma) | Growth Inhibition | IC50 = 1,846 | [8] |
| NBL-S (Neuroblastoma) | Growth Inhibition | IC50 = 14,020 | [8] |
Table 3: In Vivo Efficacy of PF-3758309
| Tumor Model | Dosing | Outcome | Reference |
| HCT116 Xenograft | 7.5, 15, 20 mg/kg (oral, twice daily) | 64%, 79%, and 97% tumor growth inhibition, respectively | [7][9] |
| HCT116 Xenograft | - | Plasma EC50 = 0.4 nM | [1][5] |
| Adult T-cell Leukemia Xenograft | 12 mg/kg (daily) | 87% tumor growth inhibition | [7] |
| PANC-02 Orthotopic | - | Increased CD3+ and CD8+ T-cell infiltration | [7] |
Impact on Cellular Signaling Pathways
Inhibition of PAK4 by PF-3758309 disrupts several downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.
Cytoskeletal Dynamics and Cell Migration
PAK4 is a key regulator of the actin cytoskeleton. PF-3758309-mediated inhibition of PAK4 leads to cytoskeletal remodeling.[3] One of the key substrates of PAK4 is LIM domain kinase 1 (LIMK1). By inhibiting PAK4, PF-3758309 prevents the phosphorylation and activation of LIMK1, which in turn can no longer phosphorylate and inactivate cofilin.[7] Active cofilin promotes actin depolymerization, leading to changes in cell morphology and reduced cell migration and invasion.[7]
Cell Cycle Progression and Proliferation
PF-3758309 has been shown to induce cell cycle arrest at the G1 phase in neuroblastoma cell lines. This is associated with an increased expression of the cyclin-dependent kinase inhibitor CDKN1A.[8] In vivo studies using HCT116 tumor models have demonstrated a dose- and time-dependent inhibition of the proliferation marker Ki67 following treatment with PF-3758309.
Apoptosis and Cell Survival
The anti-tumor activity of PF-3758309 is also attributed to its ability to induce apoptosis.[1][4] In HCT116 tumors, treatment with PF-3758309 resulted in a significant increase in the apoptotic marker, activated caspase 3.[1] In neuroblastoma cells, PF-3758309 treatment led to increased expression of the pro-apoptotic proteins BAD and BAK1, and decreased expression of the anti-apoptotic proteins Bcl-2 and Bax.[8]
NF-κB Signaling
In the context of HIV-1 latency, PF-3758309 has been shown to down-regulate the NF-κB signaling pathway.[10][11] This suggests a potential mechanism by which the compound inhibits latency reversal.[10][11]
Experimental Protocols
The characterization of PF-3758309's mechanism of action has involved a range of biochemical, cellular, and in vivo experimental protocols.
Biochemical Kinase Assays
-
Objective: To determine the potency and selectivity of PF-3758309 against a panel of kinases.
-
Methodology: Recombinant kinase domains were used in enzymatic assays. The inhibitory activity of PF-3758309 was measured by quantifying the phosphorylation of a peptide substrate, typically in the presence of a range of inhibitor concentrations and a constant ATP concentration (often near the Km for ATP).[5] Direct binding was assessed using isothermal calorimetry and surface plasmon resonance.[1][5]
Cellular Assays
-
GEF-H1 Phosphorylation Assay:
-
Objective: To measure the in-cell potency of PF-3758309 against PAK4.
-
Methodology: A specific cellular assay was developed using cells with inducible expression of the PAK4 catalytic domain and a deletion mutant of GEF-H1.[1][5] The phosphorylation of GEF-H1 on Serine 810 by PAK4 was measured, and the inhibitory effect of PF-3758309 was quantified to determine the IC50 value.[1][5]
-
-
Anchorage-Independent Growth Assay:
-
Objective: To assess the effect of PF-3758309 on a hallmark of cell transformation.
-
Methodology: Tumor cell lines were grown in a soft agar (B569324) matrix in the presence of varying concentrations of PF-3758309.[5] The number and size of colonies formed after a period of incubation were quantified to determine the IC50 for inhibition of anchorage-independent growth.[5]
-
-
Cell Proliferation and Viability Assays:
-
Objective: To determine the effect of PF-3758309 on the growth of cancer cells.
-
Methodology: Various methods such as resazurin-based viability assays or CCK-8 assays were used.[12][13] Cells were treated with a range of PF-3758309 concentrations for a defined period (e.g., 48 hours), and cell viability was measured to calculate the IC50 value.[12][13]
-
-
Apoptosis and Cell Cycle Analysis:
-
Objective: To investigate the induction of apoptosis and cell cycle arrest by PF-3758309.
-
Methodology: Flow cytometry was used to analyze the cell cycle distribution of cells treated with PF-3758309 after staining with a DNA-intercalating dye. Apoptosis was assessed by measuring the activation of caspases or by using Annexin V staining.[8]
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of PF-3758309 in a living organism.
-
Methodology: Human tumor cells (e.g., HCT116, A549) were subcutaneously injected into immunocompromised mice.[5][14] Once tumors reached a certain size, mice were treated with PF-3758309 or a vehicle control, typically via oral gavage.[5][14] Tumor volume was measured regularly to assess tumor growth inhibition.[5][14] At the end of the study, tumors were often harvested for immunohistochemical analysis of biomarkers like Ki67 and cleaved caspase-3.[1][14]
Visualizations of Pathways and Workflows
Caption: Signaling pathway inhibited by PF-3758309.
Caption: Experimental workflow for PF-3758309 characterization.
Clinical Development and Future Perspectives
PF-3758309 was the first PAK4 inhibitor to enter clinical trials for the treatment of cancer.[7][9] However, the phase I clinical trials were terminated due to unfavorable pharmacokinetic properties in humans, including very low oral bioavailability (approximately 1%), and the observation of adverse events such as neutropenia and gastrointestinal side effects.[7][9]
Despite the clinical setback with PF-3758309, it remains a valuable tool compound for preclinical research to further elucidate the roles of PAK kinases in cancer and other diseases. The extensive characterization of its mechanism of action provides a strong foundation for the development of next-generation PAK inhibitors with improved pharmacological profiles. The correlation between the biochemical and cellular activities of PF-3758309 and its analogs validates PAK4 as a therapeutic target and underscores the potential of targeting this pathway in oncology.[1]
References
- 1. pnas.org [pnas.org]
- 2. PF-3758309 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 8. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
